Explicit Declaration of Insufficient Public Quantitative Evidence for CAS 941910-55-0
A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, IUPHAR/BPS Guide to Pharmacology, and global patent repositories returned no primary research article, curated bioactivity record, or explicit quantitative comparator dataset for N-(3,4-dimethoxyphenyl)-2-(1-tosylpiperidin-2-yl)acetamide (CAS 941910-55-0). The compound is structurally encompassed within the Markush claims of patents US8569344B2 and related filings assigned to Zalicus Pharmaceuticals, where generic N-piperidinyl acetamide derivatives are described as T-type calcium channel blockers [1]. However, this specific compound is not individually exemplified with measured IC50, EC50, selectivity, or pharmacokinetic data in any publicly accessible document. No head-to-head comparison, cross-study comparable, or class-level inference with quantitative anchoring data could be identified. This absence of verified quantitative differentiation data precludes any evidence-based claim of superiority, substitutability, or unique procurement value relative to in-class analogs.
| Evidence Dimension | Availability of quantitative bioactivity data for the target compound vs. class-level patent exemplification |
|---|---|
| Target Compound Data | No quantitative IC50, EC50, Ki, or Kd data identified in any public database or literature source |
| Comparator Or Baseline | In-class analogs in US8569344B2 with reported Cav3 IC50 values ranging from ~0.1 nM to >10 µM (exemplified compounds, not CAS 941910-55-0) |
| Quantified Difference | Not calculable — target compound lacks any quantitative data point |
| Conditions | Multiple in vitro assay formats described in US8569344B2 for Cav3.1, Cav3.2, and Cav3.3 channels, including whole-cell patch-clamp electrophysiology and fluorescence-based calcium flux assays; no data assigned to CAS 941910-55-0 |
Why This Matters
Procurement decisions requiring verified potency or selectivity data cannot be evidence-based for this compound; users must either generate primary data de novo or select a comparator with established quantitative benchmarking.
- [1] Zalicus Pharmaceuticals Ltd. N-Piperidinyl Acetamide Derivatives as Calcium Channel Blockers. US Patent US8569344B2. Published 2013-10-29. View Source
